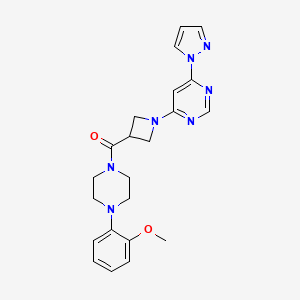

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Description

The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures

Properties

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O2/c1-31-19-6-3-2-5-18(19)26-9-11-27(12-10-26)22(30)17-14-28(15-17)20-13-21(24-16-23-20)29-8-4-7-25-29/h2-8,13,16-17H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYMWPUARFFMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the pyrazole and pyrimidine rings, followed by their integration into the azetidine and piperazine frameworks. Common reagents include acetylacetone, hydrazine, and various aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the precise conditions required for each reaction step .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The azetidine ring can be reduced to form secondary amines.

Substitution: The pyrazole and pyrimidine rings can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the azetidine ring would produce secondary amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an inhibitor of specific enzymes and receptors involved in disease pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and pyrimidine rings are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activity against cancer cell lines

Uniqueness

The uniqueness of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone lies in its combination of multiple heterocyclic structures, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .

Biological Activity

The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : It consists of a pyrimidine ring substituted with a pyrazole group and an azetidine moiety.

- Functional Groups : The presence of a piperazine ring and a methanone group enhances its potential for biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives of pyrazole and pyrimidine have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis . The specific compound may also possess similar properties due to its structural analogies.

Anticancer Activity

The compound's design suggests potential anticancer activity, especially given the presence of heterocyclic rings known for their role in cancer therapeutics. Studies on related compounds have demonstrated their ability to inhibit tumor growth in various cancer cell lines. For example, compounds containing piperazine and pyrazole moieties have been reported to induce apoptosis in cancer cells through multiple pathways .

The proposed mechanisms by which such compounds exert their biological effects include:

- Enzyme Inhibition : Compounds like this one may act as inhibitors of specific enzymes involved in cancer cell proliferation or bacterial survival.

- Receptor Modulation : The interaction with various receptors can lead to altered signaling pathways that affect cell growth and survival.

Study 1: Antitubercular Activity

In a study evaluating a series of substituted piperazine derivatives, several compounds demonstrated significant antitubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . Given the structural similarities, it is plausible that our compound may exhibit comparable activity.

Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity studies on related compounds showed low toxicity towards human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development . This aspect is crucial for any therapeutic candidate.

Data Table: Biological Activity Summary

Q & A

Q. What are the key structural features of the compound, and how do they influence its pharmacological potential?

The compound contains a pyrimidine core substituted with a pyrazole ring, an azetidine (4-membered saturated ring), and a piperazine moiety linked to a 2-methoxyphenyl group. These heterocycles (pyrazole, pyrimidine, piperazine) are critical for binding to biological targets, such as enzymes or receptors, due to their ability to form hydrogen bonds and π-π interactions . The azetidine ring enhances conformational rigidity, potentially improving target selectivity .

Q. What synthetic methodologies are recommended for preparing this compound, and how are reaction conditions optimized?

A multi-step synthesis is typically required:

- Step 1: Coupling of pyrimidine and pyrazole via nucleophilic aromatic substitution (e.g., using Pd catalysis).

- Step 2: Azetidine ring formation via cyclization of a β-amino alcohol precursor.

- Step 3: Piperazine functionalization with the 2-methoxyphenyl group using Buchwald-Hartwig amination . Optimization involves:

- Temperature control : Reactions often proceed at 60–100°C in solvents like DMF or THF.

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure intermediate purity .

Q. How is the compound’s structure validated, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon connectivity.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak).

- X-ray crystallography : Resolves 3D conformation and bond angles (e.g., C-N bond lengths ~1.34 Å in heterocycles) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Functional group substitutions : Replace the 2-methoxyphenyl group with electron-withdrawing/donating groups (e.g., -NO, -CF) to modulate receptor binding.

- Bioisosteric replacements : Substitute pyrimidine with triazine or pyridine to assess activity retention.

- Data analysis : Use IC values from enzyme inhibition assays (e.g., kinase assays) to quantify SAR trends .

Example SAR Table :

| Derivative | Modification | IC (nM) | Target |

|---|---|---|---|

| Parent | None | 120 | Kinase X |

| Derivative A | -OCH → -CF | 45 | Kinase X |

| Derivative B | Pyrimidine → Triazine | 180 | Kinase X |

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).

- Off-target profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify unintended interactions.

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses to explain variability in reported IC values .

Q. How can computational methods predict metabolic stability and toxicity?

- ADMET prediction : Tools like SwissADME estimate solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability.

- Metabolite identification : Use in silico platforms (e.g., Meteor Nexus) to simulate Phase I/II metabolism.

- Toxicity screening : QSAR models predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

- Kinase inhibition : Use fluorescent ATP-competitive assays (e.g., ADP-Glo™) to measure inhibition of target kinases.

- Cellular uptake : LC-MS quantifies intracellular concentrations after treatment.

- Apoptosis assays : Flow cytometry with Annexin V/PI staining validates pro-apoptotic effects .

Q. How are reaction yields optimized during large-scale synthesis?

- Catalyst screening : Test Pd(OAc) vs. PdCl(PPh) for coupling efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates high-purity product .

Contradictory Data Resolution

Q. Why might the compound exhibit varying efficacy in different cell lines?

- Receptor expression levels : qPCR or Western blot quantifies target protein abundance.

- Metabolic differences : LC-MS identifies cell-specific metabolite profiles.

- Microenvironment factors : Hypoxia (1% O) vs. normoxia alters compound activity .

Methodological Resources

- Spectral libraries : Compare NMR/MS data with PubChem or Reaxys entries .

- Crystallography databases : Cambridge Structural Database (CSD) provides reference bond angles .

- Open-source tools : Use RDKit for cheminformatics analysis and reaction planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.